6-Bromo-1-methyl-1H-indazol-3(2H)-one
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Overview
Description
6-Bromo-1-methyl-1H-indazol-3(2H)-one is a heterocyclic compound with the molecular formula C8H7BrN2O. It is part of the indazole family, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-1H-indazol-3(2H)-one typically involves the bromination of 1-methylindazole followed by oxidation. One common method starts with 1-methylindazole, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The brominated product is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-1H-indazol-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be further oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-1-methyl-1H-indazol-3(2H)-one, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
6-Bromo-1-methyl-1H-indazol-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Employed in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-indazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit kinases involved in cancer cell proliferation or modulate receptors in the nervous system.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indazole: Lacks the bromine substituent, making it less reactive in certain chemical reactions.
6-Bromo-1H-indazole: Similar structure but without the methyl group, affecting its biological activity and solubility.
1-Methyl-3-nitro-1H-indazole: Contains a nitro group instead of a bromine, leading to different reactivity and applications.
Uniqueness
6-Bromo-1-methyl-1H-indazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromine and methyl groups allows for versatile modifications and enhances its potential as a pharmacological agent.
Properties
IUPAC Name |
6-bromo-1-methyl-2H-indazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-7-4-5(9)2-3-6(7)8(12)10-11/h2-4H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLRAKUKHIHHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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